1-Ethyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate 1-Ethyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate
Brand Name: Vulcanchem
CAS No.: 19821-27-3
VCID: VC20740096
InChI: InChI=1S/C10H15NO5/c1-3-16-10(14)11-5-4-8(12)7(6-11)9(13)15-2/h7H,3-6H2,1-2H3
SMILES: CCOC(=O)N1CCC(=O)C(C1)C(=O)OC
Molecular Formula: C10H15NO5
Molecular Weight: 229.23 g/mol

1-Ethyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate

CAS No.: 19821-27-3

Cat. No.: VC20740096

Molecular Formula: C10H15NO5

Molecular Weight: 229.23 g/mol

* For research use only. Not for human or veterinary use.

1-Ethyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate - 19821-27-3

CAS No. 19821-27-3
Molecular Formula C10H15NO5
Molecular Weight 229.23 g/mol
IUPAC Name 1-O-ethyl 3-O-methyl 4-oxopiperidine-1,3-dicarboxylate
Standard InChI InChI=1S/C10H15NO5/c1-3-16-10(14)11-5-4-8(12)7(6-11)9(13)15-2/h7H,3-6H2,1-2H3
Standard InChI Key NGKUXFFRPNDQIW-UHFFFAOYSA-N
SMILES CCOC(=O)N1CCC(=O)C(C1)C(=O)OC
Canonical SMILES CCOC(=O)N1CCC(=O)C(C1)C(=O)OC

Physical and Chemical Properties

Basic Physical Properties

1-Ethyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate exhibits distinct physical properties that influence its handling, storage, and applications in chemical processes. These properties, as summarized in Table 1, provide essential information for researchers working with this compound.

Table 1: Physical Properties of 1-Ethyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate

PropertyValueReference
Molecular Weight229.2298 g/mol
Density1.234 g/cm³
Boiling Point335.3°C at 760 mmHg
Refractive Index1.485
Flash Point156.6°C
Vapor Pressure0.000121 mmHg at 25°C

The relatively high boiling point (335.3°C) indicates strong intermolecular forces, likely due to the presence of polar functional groups such as the carbonyl and carboxylate moieties. The low vapor pressure suggests limited volatility at room temperature, which has implications for handling and storage procedures. These physical properties collectively influence the compound's behavior in various chemical processes and reaction conditions.

Structural Characteristics

The carboxylate groups at positions 1 and 3 introduce steric and electronic effects that influence the chemical behavior of the compound. The N-ethyl carboxylate group affects the basicity of the nitrogen atom, while the methyl carboxylate at position 3 creates a stereogenic center if the carbon is asymmetrically substituted. These structural features collectively contribute to the compound's chemical reactivity and physical properties. The conformation of the piperidine ring and the spatial arrangement of substituents play crucial roles in determining how the molecule interacts with reagents in various chemical transformations.

Synthesis and Preparation Methods

Modern Preparation Techniques

Contemporary synthetic approaches for preparing functionalized piperidine derivatives often employ more efficient and selective methods than conventional routes. These modern techniques aim to improve yield, stereoselectivity, and atom economy in the synthesis of compounds like 1-ethyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate. Transition metal-catalyzed reactions have become increasingly important in forming carbon-carbon bonds in heterocyclic systems, offering greater control over regiochemistry and stereochemistry.

Stereoselective methods for controlling the configuration at stereogenic centers are particularly relevant when synthesizing derivatives with specific stereochemical requirements. For instance, the stereoselective reduction of 3-ketopiperidine derivatives using biological systems like baker's yeast has been reported to yield specific diastereoisomers with high selectivity . Such biocatalytic approaches represent environmentally friendly alternatives to traditional chemical methods and can offer complementary stereochemical outcomes. Additionally, flow chemistry techniques are increasingly being applied to improve the efficiency and scalability of organic syntheses, including the preparation of functionalized heterocycles.

Industrial Production Considerations

For industrial-scale production of 1-ethyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate, several factors would need to be considered to ensure efficiency, safety, and economic viability. The selection of starting materials is a critical consideration, with factors such as cost, availability, and handling safety playing important roles. The synthetic route chosen must be amenable to scale-up, with minimal use of hazardous reagents or conditions that would be problematic on a larger scale.

Process optimization would focus on maximizing yield and purity while minimizing waste generation. This might involve developing continuous flow processes instead of batch reactions, which can offer advantages in terms of heat and mass transfer, especially for exothermic reactions or those requiring precise temperature control. Environmental considerations are increasingly important in industrial chemistry, with emphasis on reducing solvent use, recycling catalysts, and minimizing the environmental footprint of the manufacturing process. These factors collectively influence the development of industrially viable routes to compounds like 1-ethyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate.

Chemical Reactions and Reactivity

Common Reaction Pathways

1-Ethyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate contains several reactive functional groups that can participate in various chemical transformations. The reactivity is primarily determined by the carbonyl group at position 4 and the carboxylate functionalities at positions 1 and 3. The ketone functionality at position 4 is particularly reactive toward nucleophilic addition, leading to the formation of alcohol derivatives. Reducing agents such as sodium borohydride or lithium aluminum hydride can convert the ketone to a secondary alcohol, typically with stereoselectivity influenced by the steric environment of the piperidine ring.

Based on information about related compounds, the ketone group at position 4 can undergo reduction to form the corresponding alcohol, as seen in the yeast reduction of similar 3-ketopiperidine derivatives mentioned in the literature . The reduction typically yields specific stereoisomers depending on the reducing agent and conditions employed. The ester groups can undergo hydrolysis under acidic or basic conditions to yield carboxylic acids, or transesterification in the presence of different alcohols and appropriate catalysts. The acidic protons adjacent to the carbonyl group can participate in enolization reactions, enabling functionalization at these positions through aldol-type reactions or alkylation.

Structure-Reactivity Relationships

The reactivity of 1-ethyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate is influenced by the electronic and steric effects of its functional groups. The carbonyl group at position 4 is a primary site for nucleophilic attack, with its reactivity modulated by the nearby substituents. The presence of the methyl carboxylate at position 3 affects the electron density and steric environment around the carbonyl group, potentially influencing the rate and stereoselectivity of reactions at this site.

The conformation of the piperidine ring also plays a crucial role in determining reactivity patterns. In the predominant chair conformation, the positioning of substituents (axial vs. equatorial) affects their accessibility to reagents. This conformational preference can lead to stereoselective outcomes in reactions such as reduction of the ketone, where the approach of the reducing agent is influenced by the spatial arrangement of existing substituents. Understanding these structure-reactivity relationships is essential for predicting the outcomes of chemical transformations involving this compound and for designing synthetic routes to specific derivatives.

Synthetic Applications

1-Ethyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate serves as a versatile building block in organic synthesis due to its multiple functional groups that can be selectively modified. The compound's utility in synthesis stems from the ability to selectively modify its functional groups to create more complex structures with specific stereochemical features. The ketone at position 4 provides a handle for introducing various functionalities through addition reactions, while the ester groups offer opportunities for further elaboration through transformations such as reduction, amidation, or hydrolysis.

In medicinal chemistry, functionalized piperidine derivatives serve as important scaffolds for drug discovery due to the prevalence of the piperidine motif in bioactive compounds. The strategic modification of compounds like 1-ethyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate allows for the exploration of structure-activity relationships in drug candidates, potentially leading to the development of compounds with improved pharmacological properties. Additionally, these functionalized piperidines can serve as intermediates in the synthesis of complex natural products containing piperidine rings, demonstrating their value in total synthesis endeavors.

Applications and Significance

Research Applications

1-Ethyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate finds application in various research contexts, particularly in organic chemistry and medicinal chemistry. Its functionalized piperidine structure makes it valuable for studying structure-activity relationships in biologically active compounds and for developing synthetic methodologies for heterocyclic chemistry. Researchers can utilize this compound as a starting point for creating libraries of derivatives with potential biological activity, exploring how structural modifications affect properties relevant to drug discovery.

In the field of methodology development, compounds like 1-ethyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate serve as model substrates for testing new synthetic transformations and catalytic systems. The presence of multiple functional groups allows for the investigation of chemoselective and regioselective reactions, contributing to the advancement of synthetic organic chemistry. Additionally, the stereochemical aspects of reactions involving this compound can provide insights into the factors governing stereoselectivity in heterocyclic systems, information that is valuable for the broader field of asymmetric synthesis.

Industrial Uses

The industrial applications of 1-ethyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate are centered around its utility as a synthetic intermediate in the production of more complex molecules with commercial value. In the pharmaceutical industry, functionalized piperidine derivatives serve as building blocks for the synthesis of drug candidates, particularly those targeting central nervous system disorders, where piperidine-containing compounds have shown significant activity. The compound's defined stereochemistry and functional group pattern make it a valuable precursor for the synthesis of structurally complex pharmaceuticals.

In the fine chemicals sector, such compounds may find use in the production of specialty chemicals with specific properties required for applications in areas such as materials science, agrochemicals, or performance additives. The relatively high boiling point and low vapor pressure of 1-ethyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate make it suitable for processes requiring thermal stability, while its functional groups provide sites for further chemical elaboration to produce tailored molecules for specialized applications.

Pharmaceutical Relevance

The piperidine ring is a privileged structure in medicinal chemistry, appearing in numerous pharmaceutically active compounds across diverse therapeutic areas. 1-Ethyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate, with its functionalized piperidine core, has potential relevance in pharmaceutical research and development as a building block for drug synthesis. The strategic positioning of functional groups on the piperidine scaffold provides opportunities for structural elaboration to optimize properties such as receptor binding, metabolic stability, and pharmacokinetic characteristics.

In drug discovery, compounds containing the piperidine motif have shown activity against targets involved in pain management, neurodegenerative disorders, cardiovascular conditions, and infectious diseases, among others. The ability to selectively modify compounds like 1-ethyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate allows medicinal chemists to explore structure-activity relationships methodically, potentially leading to the identification of novel drug candidates with improved efficacy or reduced side effects compared to existing therapeutics. This pharmaceutical relevance underscores the importance of functionalized piperidine derivatives in modern drug discovery efforts.

Analytical Methods and Characterization

Identification Techniques

Several analytical techniques can be employed for the identification and characterization of 1-ethyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate, providing complementary information about its structure and purity. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 13C NMR, offers detailed structural information about the molecular framework, including the chemical environments of protons and carbons within the compound. For compounds with similar structures, 1H NMR typically reveals characteristic signals for the ethyl and methyl ester groups, as well as the piperidine ring protons, allowing confirmation of the expected structure.

Infrared (IR) spectroscopy provides valuable information about functional groups present in the molecule, with characteristic absorption bands for the C=O stretching vibrations of the ketone (approximately 1710-1720 cm⁻¹) and ester groups (approximately 1730-1750 cm⁻¹). Mass spectrometry offers information about the molecular weight and fragmentation pattern, which can be compared with theoretical values based on the molecular formula C₁₀H₁₅NO₅ . These analytical techniques, along with elemental analysis and potentially X-ray crystallography for solid forms, collectively provide a comprehensive characterization of the compound's identity and structure.

Related Compounds and Structure-Activity Relationships

Structural Analogs

Several structural analogs of 1-ethyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate have been reported in the literature, each with variations in substituents that affect their properties and reactivity. These analogs provide valuable comparative data for understanding structure-property relationships in this class of compounds. 1-Benzyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate represents one such analog, where the ethyl group at position 1 is replaced by a benzyl group . This modification introduces aromatic character and increased steric bulk at the nitrogen position, potentially affecting the compound's reactivity and physical properties.

Another significant analog is 1-(tert-butyl) 3-methyl 4-oxopiperidine-1,3-dicarboxylate, which features a tert-butyl group at position 1 instead of an ethyl group . The bulky tert-butyl group introduces greater steric hindrance around the nitrogen atom, which can influence both the conformation of the piperidine ring and the reactivity of adjacent functional groups. Additionally, 4-ethyl 1-methyl 3-oxopiperidine-1,4-dicarboxylate represents an isomeric analog where the positions of the ester groups and the ketone are rearranged, resulting in different electronic and steric properties . These structural variations illustrate the diversity of functionalized piperidine derivatives that can be synthesized by modifying the substituent pattern on the basic piperidine scaffold.

Comparative Analysis

The positioning of functional groups also influences reactivity patterns. In the case of 4-ethyl 1-methyl 3-oxopiperidine-1,4-dicarboxylate, the ketone at position 3 instead of position 4 alters the acidic properties of adjacent protons and the potential for enolization . These structural variations can lead to different outcomes in reactions such as reduction, where the approach of reagents is influenced by steric and electronic factors. Understanding these structure-property and structure-reactivity relationships provides valuable insights for designing molecules with specific characteristics for targeted applications in synthetic chemistry and drug discovery.

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229.2292 g/mol